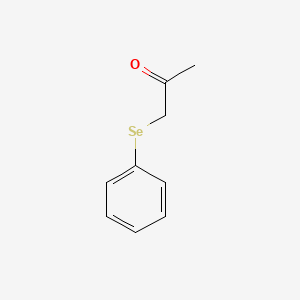
2-Propanone, 1-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(phenylseleno)- is an organic compound that belongs to the class of seleno ketones It is characterized by the presence of a phenylseleno group attached to the carbonyl carbon of acetone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(phenylseleno)- typically involves the reaction of acetone with phenylselenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows:
CH3COCH3+PhSeCl→CH3COCH(SePh)+HCl
Industrial Production Methods
While specific industrial production methods for 2-Propanone, 1-(phenylseleno)- are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key considerations for industrial production would include the availability of starting materials, reaction efficiency, and the need for purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form the corresponding selenoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide.
Reduction: Formation of 1-(phenylseleno)-2-propanol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1-(phenylseleno)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but without the phenylseleno group.
1-Phenyl-2-propanone: Another related compound with a phenyl group attached to the carbonyl carbon.
Uniqueness
2-Propanone, 1-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and applications that require the specific properties conferred by the phenylseleno group.
Properties
CAS No. |
61759-13-5 |
|---|---|
Molecular Formula |
C9H10OSe |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-phenylselanylpropan-2-one |
InChI |
InChI=1S/C9H10OSe/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
JSSLATKTLCWQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















